1-(4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine
Overview
Description
1-(4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine is a complex organic compound characterized by its pyrazole and pyrimidine rings, as well as a trifluoromethyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the pyrimidine ring. The final step involves the attachment of the piperidine moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl group.
Substitution: Substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Various oxidized derivatives of the pyrazole and pyrimidine rings.
Reduction: Reduced forms of the trifluoromethyl group.
Substitution: Substituted derivatives of the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases such as cancer and infectious diseases.
Biology: The compound can be used in biological studies to understand the interaction of small molecules with biological targets.
Material Science: Its unique structure makes it suitable for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine exerts its effects involves binding to specific molecular targets. The pyrazole and pyrimidine rings can interact with enzymes or receptors, leading to biological effects. The trifluoromethyl group enhances the compound's binding affinity and stability.
Comparison with Similar Compounds
1-(4-(1-Methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine
1-(4-(1-Propyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine
Uniqueness: The presence of the ethyl group in the pyrazole ring distinguishes this compound from its methyl and propyl analogs, potentially leading to different biological activities and binding affinities.
Properties
IUPAC Name |
1-[4-(1-ethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N6/c1-2-24-9-10(8-20-24)12-7-13(15(16,17)18)22-14(21-12)23-5-3-11(19)4-6-23/h7-9,11H,2-6,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTCTRFQNMHXIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=N2)N3CCC(CC3)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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